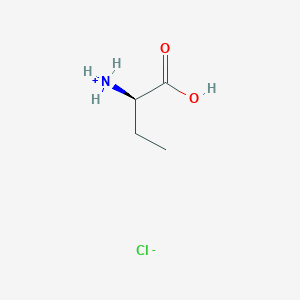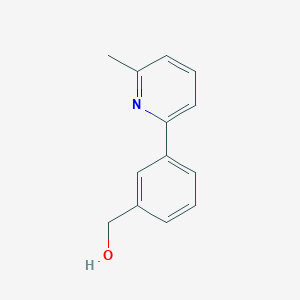
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is a fluorinated cyclopropane derivative This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid ester group, and a fluorine atom The stereochemistry of the compound is specified by the (1R,2R)-rel- configuration, indicating the relative positions of the substituents on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- can be achieved through several methods. One common approach involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali to produce a phenyl sulfide intermediate. This intermediate undergoes oxidation and subsequent elimination reactions to yield 1-fluorine-1-phenylsulfonyl ethane. The addition of ethyl diazoacetate to this intermediate in the presence of a catalyst forms a cyclopropane intermediate, which is then subjected to elimination and acidification to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using bulk commodities. The use of oxone as an oxidizing agent instead of more hazardous reagents like mCPBA allows for safer and more efficient production. The process is designed to be scalable, with high yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique properties conferred by the fluorine atom.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s lipophilicity and metabolic stability. This can enhance the compound’s ability to penetrate biological membranes and interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2-fluoro-, methyl ester, (1R,2R): Similar structure but with a methyl ester group instead of an ethyl ester group.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a fluorine atom and ester group.
Uniqueness
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The (1R,2R)-rel- configuration also contributes to its specific stereochemical characteristics, making it valuable for applications requiring precise molecular interactions.
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXKPYGEILMIG-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)






